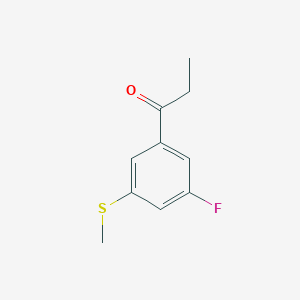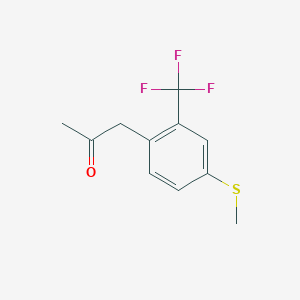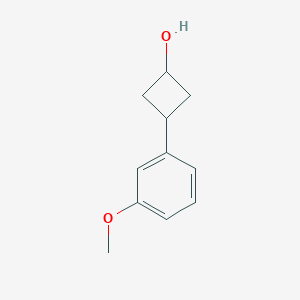
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a dihydroisoxazole ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole typically involves the reaction of a dihydroisoxazole derivative with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents such as LiAlH4 or NaBH4.
Substitution: The TBDMS group can be substituted by nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole is used in various scientific research applications:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including nucleoside analogs.
Medicine: It is involved in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group is introduced via nucleophilic attack on the silicon atom, leading to the formation of a pentavalent silicon intermediate. This intermediate is stabilized by the formation of a strong Si-O bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(((tert-Butyldimethylsilyl)oxy)methyl)azetidine
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopent-2-ene-1-carbaldehyde
Uniqueness
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole is unique due to its combination of the TBDMS protecting group and the dihydroisoxazole ring. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H21NO2Si |
|---|---|
Poids moléculaire |
215.36 g/mol |
Nom IUPAC |
tert-butyl-(4,5-dihydro-1,2-oxazol-3-ylmethoxy)-dimethylsilane |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-9-6-7-12-11-9/h6-8H2,1-5H3 |
Clé InChI |
JXXZAXUXTPZIPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=NOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)
![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)


![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)








